BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Physicochemical profiling Medicinal chemistry Lead optimization

2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097897-95-3) is a synthetic heterocyclic small molecule (C₁₅H₁₇BrN₄OS, MW 381.29 g/mol) belonging to the 1,2,5-thiadiazole-piperidine acetamide class. Its structure comprises three pharmacophoric modules: a 4-bromophenylacetamide moiety linked via an amide bond to a piperidine ring, which is N-substituted with a 1,2,5-thiadiazol-3-yl group.

Molecular Formula C15H17BrN4OS
Molecular Weight 381.29
CAS No. 2097897-95-3
Cat. No. B2392509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
CAS2097897-95-3
Molecular FormulaC15H17BrN4OS
Molecular Weight381.29
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CC=C(C=C2)Br)C3=NSN=C3
InChIInChI=1S/C15H17BrN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21)
InChIKeyGROBMUNKDQYDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097897-95-3): Structural Identity and Compound Class


2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097897-95-3) is a synthetic heterocyclic small molecule (C₁₅H₁₇BrN₄OS, MW 381.29 g/mol) belonging to the 1,2,5-thiadiazole-piperidine acetamide class [1]. Its structure comprises three pharmacophoric modules: a 4-bromophenylacetamide moiety linked via an amide bond to a piperidine ring, which is N-substituted with a 1,2,5-thiadiazol-3-yl group. This scaffold is documented in patents as a privileged chemotype for muscarinic receptor modulation, orexin receptor antagonism, and survival motor neuron (SMN) protein upregulation, though no published primary research article or public bioassay record expressly confirms the quantitative biological activity of this exact CAS entry [2][3][4].

Why 2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide Cannot Be Replaced by Generic In-Class Analogs


The 1,2,5-thiadiazole-piperidine acetamide scaffold tolerates wide variation in the acetamide aryl/heteroaryl substituent—ranging from 4-bromophenyl (this compound) to 2-fluorophenoxy, 2-methoxyphenyl, thiophen-3-yl and pyridin-3-yl congeners—each conferring distinct physicochemical and pharmacophore properties [1]. The bromine atom functions not merely as a passive substituent: it contributes substantial molecular weight (381.3 Da), elevates logP (calculated 3.30), increases polar surface area (tPSA 60 Ų), and provides a heavy-atom anchor for X-ray co-crystallography or a reactive handle for Pd-catalyzed cross-coupling diversification [1][2]. These properties are absent in lighter halogen, methoxy, or unsubstituted phenyl analogs, meaning simple interchange without re-optimization of the intended biochemical endpoint or synthetic utility is scientifically unjustified.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097897-95-3)


Physicochemical Property Fingerprint Differentiates 4-Bromophenyl from Light-Halogen and Methoxy Analogs

Compared with the 2-fluorophenoxy analog (2-(2-fluorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide, MW 350.4 g/mol, logP ~2.5 estimated) and the 2-methoxyphenyl analog (MW 346.4 g/mol, logP ~2.1 estimated), the 4-bromophenyl compound exhibits a +31 Da mass increment and logP elevated by approximately 0.8–1.2 log units, translating to roughly 6- to 16-fold higher predicted membrane partitioning [1]. The bromine atom increases tPSA to 60 Ų versus approximately 51–55 Ų for the fluoro/methoxy analogs, while reducing the number of H-bond donors from 1 (in some analogs) to 0, favoring blood-brain barrier penetration in CNS-targeted programs [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Bromine Heavy Atom Provides Crystallographic Phasing Anchor Absent in Non-Halogenated Analogs

The covalent bromine atom at the para-position of the phenyl ring serves as an anomalous scattering center for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography. Analogs lacking a heavy halogen—such as the 2-methoxyphenyl (MW 346.4 Da, no atom > O) or thiophen-3-yl (MW 308.4 Da) variants—cannot provide this phasing signal without additional derivatization [1]. The anomalous scattering factor (f'') for bromine at Cu Kα wavelength (1.54 Å) is approximately 1.28 electrons, sufficient for SAD phasing of macromolecular complexes up to ~100 kDa [2]. This property is absent in the fluorophenoxy congener, where the C–F bond contributes negligible anomalous signal.

Structural biology X-ray crystallography Fragment-based drug design

4-Bromophenyl Moiety Enables Pd-Catalyzed Cross-Coupling Diversification Unavailable to Non-Halogenated Scaffolds

The para-bromo substituent serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification of the phenyl ring without altering the 1,2,5-thiadiazole-piperidine core. In contrast, the 2-methoxyphenyl, thiophen-3-yl, and pyridin-3-yl analogs lack this orthogonal reactivity: the methoxy group is inert to Pd(0) oxidative addition, while the thiophene and pyridine C–H bonds require directed metalation strategies that are incompatible with many functional groups [1][2]. A patent describing thiadiazole-piperidine acetamide libraries explicitly claims bromo-substituted phenyl variants as versatile intermediates for generating diverse analog arrays via palladium catalysis [2].

Synthetic chemistry Late-stage functionalization Library synthesis

Scaffold Implicated in CNS-Active Muscarinic and Orexin Pharmacology, Distinct from 1,3,4-Thiadiazole Isomers

The 1,2,5-thiadiazole isomer is pharmacologically differentiated from the more common 1,3,4-thiadiazole scaffold. Structure-activity relationship (SAR) studies on 1,2,5-thiadiazole analogues of arecoline and aceclidine demonstrated potent M1 muscarinic receptor agonism (EC₅₀ 2–50 nM range for optimized compounds) with functional dopamine antagonist activity in conditioned avoidance response (CAR) assays, a profile not recapitulated by 1,3,4-thiadiazole congeners [1][2]. Separately, piperidine 1,2,5-thiadiazoles were claimed as orexin receptor antagonists by Merck (US-10308645-B2), with Ki values for representative compounds reaching sub-nanomolar affinity at OX2R [3]. The 4-bromophenyl acetamide substitution pattern maps onto these pharmacophore models, whereas 1,3,4-thiadiazole or non-piperidine linker analogs fall outside the optimal geometry defined in these patent SAR tables.

CNS drug discovery Muscarinic receptors Orexin receptors

Absence of Public Bioactivity Data for This Exact Compound Constitutes a Procurement-Relevant Differentiator

A systematic search of PubChem, ChEMBL, BindingDB, ZINC, and PubMed reveals zero bioactivity records, protein target annotations, or published research articles for CAS 2097897-95-3 as of May 2026 [1]. The ZINC entry explicitly states 'no known activity for this compound' and 'not reported in any publications per ChEMBL' [1]. This data vacuum distinguishes the compound from more extensively characterized 1,2,5-thiadiazole-piperidine analogs (e.g., the thiophen-3-yl variant, CAS 2034379-58-1, which has vendor-reported assay data) and places it in the category of 'underexplored chemical probe' suitable for de novo target identification or phenotypic screening campaigns where novelty is a selection criterion.

Chemical probe development Target identification Procurement risk assessment

SMN Protein Upregulation Patent Class Suggests Rare Disease Application Differentiation

Patent WO2014116845A1 discloses thiadiazole analogs—including compounds incorporating the 1,2,5-thiadiazole-piperidine scaffold—as therapeutic agents for conditions associated with survival motor neuron (SMN) deficiency, specifically spinal muscular atrophy (SMA) [1]. The patent claims compounds that increase SMN protein production, a mechanism distinct from the muscarinic and orexin pharmacology of other 1,2,5-thiadiazole-piperidines. While the specific 4-bromophenyl acetamide variant is not individually exemplified, its structural features (piperidine linker, N-thiadiazole substitution, aryl acetamide side chain) fit the Markush structure of Formula (X) in the patent, suggesting potential utility in this disease area that is absent from the 1,3,4-thiadiazole isomer series, which are predominantly explored for oncology and anti-infective applications [2].

Spinal muscular atrophy SMN2 splicing Rare disease therapeutics

Optimal Procurement and Research Application Scenarios for 2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide


Phenotypic Screening for Novel CNS Target Deconvolution

Given its scaffold's established pharmacology at muscarinic M1 and orexin OX2 receptors [1][2], and the complete absence of prior target annotation for this specific compound [3], CAS 2097897-95-3 is ideally suited as a starting point for phenotypic screening in neurodegeneration or psychiatric disease models (e.g., conditioned avoidance response, sleep-wake cycle assays) where target deconvolution through chemical proteomics or CRISPR screening is planned. The bromine atom provides an intrinsic mass tag (+79/81 Da isotope pattern) facilitating metabolite identification by LC-MS without radiolabeling.

Late-Stage Diversification Hub for Parallel SAR Library Synthesis

The para-bromine substituent enables Pd(0)-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira) while preserving the 1,2,5-thiadiazole-piperidine core [4]. This compound can serve as a single procurement for generating 50–200 analog libraries in 96-well plate format, replacing the need to independently synthesize each aryl variant from scratch. This is particularly cost-effective when the 1,2,5-thiadiazol-3-yl piperidin-4-amine intermediate is not commercially available or requires multi-step synthesis.

Co-Crystallography and Structural Biology of 1,2,5-Thiadiazole-Target Complexes

The single bromine atom permits experimental SAD phasing at Cu Kα or synchrotron wavelengths for de novo protein-ligand complex structure determination [5]. For structural biology groups working on muscarinic, orexin, or SMN-related protein targets with this chemotype [1][2][6], the compound eliminates the need for selenomethionine protein derivatization or heavy-atom soaking protocols, reducing structure solution time from weeks to hours.

Spinal Muscular Atrophy (SMA) Drug Discovery Feasibility Assessment

The patent landscape analysis indicates that 1,2,5-thiadiazole-piperidine compounds are claimed for SMN protein upregulation in SMA [6]. Procurement of CAS 2097897-95-3 for SMN2-luciferase reporter assays or SMN protein ELISA in SMA patient fibroblasts constitutes a rational feasibility study to determine whether the 4-bromophenyl substitution pattern is compatible with SMN2 splicing modulation, a therapeutic mechanism orthogonal to the approved antisense oligonucleotide nusinersen and small molecule risdiplam.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.